9-Oxo-9,10-dihydroacridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
9-oxo-10H-acridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-9-3-1-2-4-11(9)15-12-6-5-8(14(17)18)7-10(12)13/h1-7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRDPQQUAODUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347038 | |
| Record name | 9-oxo-10H-acridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42946-36-1 | |
| Record name | 9-oxo-10H-acridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 9-Oxo-9,10-dihydroacridine-2-carboxylic acid typically involves the following steps :
Starting Material: The synthesis begins with acridine-9(10H)-one (acridone) as the starting material.
Esterification: Acridone is reacted with propargyl alcohol in the presence of carbonyldiimidazole (CDI) to form the corresponding propargyl ester.
Cycloaddition Reaction: The propargyl ester undergoes a copper-catalyzed azide-alkyne cycloaddition reaction with organic azides to introduce a triazole fragment, resulting in the formation of this compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9-Oxo-9,10-dihydroacridine-2-carboxylic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents.
Scientific Research Applications
Chemistry
- Building Block: The compound is utilized as a foundational element in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to new derivatives with distinct properties.
Biology
- Antimicrobial Activity: Research indicates that acridine derivatives, including this compound, exhibit antimicrobial properties. They may interact with microbial growth pathways, making them candidates for developing new antibiotics .
- Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in tumor cells, highlighting its potential as an anticancer agent .
Medicine
- Therapeutic Agent: Ongoing research is exploring the compound's potential in treating various diseases, particularly due to its biological activity and ability to intercalate into DNA, which can disrupt cellular processes associated with cancer progression .
Industry
- Material Development: The compound is being investigated for applications in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Case Studies and Research Findings
- Antimicrobial Studies:
- Cancer Research:
-
Material Science Innovations:
- Investigations into the use of this compound in OLED technology have shown that it can improve the efficiency and stability of organic electronic devices.
Mechanism of Action
The mechanism of action of 9-Oxo-9,10-dihydroacridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can undergo intramolecular charge transfer processes, which may influence its biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s structure allows it to interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituent positions, fluorination, or additional functional groups. Below is a comparative analysis:
Photophysical Properties
- 9-Oxo-9,10-dihydroacridine-4-carboxylic acid exhibits dual fluorescence in methanol and acetonitrile due to excited-state intramolecular proton transfer (ESIPT) between the nitrogen atom and the carboxylic oxygen. In contrast, the 2-carboxylic acid isomer shows only mono-exponential fluorescence decay, lacking ESIPT .
Commercial and Research Utility
Biological Activity
9-Oxo-9,10-dihydroacridine-2-carboxylic acid is a compound belonging to the acridine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H9NO3
- Molecular Weight : 239.23 g/mol
The specific mechanisms of action for this compound remain largely unexplored. However, compounds within the acridine class are typically associated with:
- DNA Intercalation : Disruption of normal cellular processes by inserting themselves between DNA bases.
- Antimicrobial Activity : Potential interaction with microbial growth pathways .
Antimicrobial Properties
Research indicates that acridine derivatives exhibit significant antimicrobial activity. The compound has shown potential against various pathogens, suggesting its utility in developing new antimicrobial agents.
Anticancer Activity
Several studies have highlighted the anticancer potential of acridine derivatives, including this compound. Notably:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound can inhibit the proliferation of pancreatic cancer cell lines by inducing apoptosis .
- Mechanistic Insights : The compound may exert its effects through inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription .
Research Findings and Case Studies
Q & A
Q. What are the established synthetic routes for 9-Oxo-9,10-dihydroacridine-2-carboxylic acid, and how are intermediates characterized?
The compound is synthesized via multi-step protocols involving cyclization and functionalization. For example, derivatives are prepared by reacting acridone intermediates with morpholine or piperazine-based reagents under reflux conditions. Key intermediates like 9-chloroacridine-4-carboxylic acid are generated using thionyl chloride, followed by coupling with sulfonamide derivatives . Characterization relies on 1H NMR (e.g., δ 8.93 ppm for aromatic protons) and HRMS (e.g., [M+H]+ m/z 374.1023 for a methyl-substituted derivative) to confirm regiochemistry and purity (>95% by HPLC) .
Q. What analytical methods are critical for verifying the structural integrity of this compound?
- NMR Spectroscopy : Aromatic proton splitting patterns (e.g., doublets at J = 8.2–9.2 Hz) confirm substitution positions.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C22H15NO5) with <1 ppm error .
- HPLC : Ensures purity (>95%) and detects byproducts from incomplete cyclization or oxidation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific safety data for this compound is limited, analogous acridine derivatives require:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Waste Disposal : Incinerate via authorized facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities (e.g., antitumor vs. antineoplastic effects) across studies?
Discrepancies may arise from structural modifications (e.g., 2-carboxylic acid vs. 4-carboxamide derivatives) or assay conditions. For example:
- Antitumor Activity : 2-Phenyl-4-quinolone derivatives with electron-withdrawing groups show IC50 values <10 µM in breast cancer cell lines .
- Antineoplastic Mechanisms : Triazeno-acridine combilexins inhibit topoisomerase II, but efficacy varies with substituent polarity . Methodological Recommendations :
- Standardize cell lines (e.g., MCF-7, HeLa) and control for metabolic interference.
- Use isogenic models to isolate structure-activity relationships .
Q. What strategies improve regioselectivity during the synthesis of this compound derivatives?
Challenges include competing substitution at C-4 vs. C-2 positions. Key approaches:
- Directed Metalation : Use lithiation at C-2 with LDA (Lithium Diisopropylamide) to block alternative sites.
- Protecting Groups : Temporarily shield reactive carboxylic acids with tert-butyl esters to direct electrophilic substitution .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 2-position .
Q. How can researchers resolve spectral data inconsistencies (e.g., NMR splitting patterns) in structurally similar derivatives?
Overlapping signals in congested aromatic regions (δ 7.5–8.5 ppm) complicate analysis. Solutions include:
- 2D NMR Techniques : HSQC and HMBC to assign coupling pathways.
- Isotopic Labeling : Introduce deuterium at non-reactive sites to simplify spectra.
- Computational Modeling : Compare experimental data with DFT-predicted chemical shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
